molecular formula C9H13N5O2 B11879802 6H-Purin-6-one, 1,7-dihydro-2-((3-hydroxy-1-methylpropyl)amino)- CAS No. 85352-98-3

6H-Purin-6-one, 1,7-dihydro-2-((3-hydroxy-1-methylpropyl)amino)-

Katalognummer: B11879802
CAS-Nummer: 85352-98-3
Molekulargewicht: 223.23 g/mol
InChI-Schlüssel: DWMZSEDWYFUWAE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-((4-Hydroxybutan-2-yl)amino)-1H-purin-6(9H)-one is a chemical compound with a complex structure that includes a purine base and a hydroxybutylamino group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-Hydroxybutan-2-yl)amino)-1H-purin-6(9H)-one typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of a purine derivative with a hydroxybutylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or methanol, with the addition of a base like triethylamine to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Analyse Chemischer Reaktionen

Types of Reactions

2-((4-Hydroxybutan-2-yl)amino)-1H-purin-6(9H)-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

2-((4-Hydroxybutan-2-yl)amino)-1H-purin-6(9H)-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 2-((4-Hydroxybutan-2-yl)amino)-1H-purin-6(9H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxybutylamino group can form hydrogen bonds with active sites, while the purine base can participate in π-π stacking interactions. These interactions can modulate the activity of the target molecules and influence various biochemical pathways .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-[(4-Hydroxybutan-2-yl)amino]acetonitrile
  • 3-[(4-Hydroxybutan-2-yl)amino]pentanenitrile

Uniqueness

2-((4-Hydroxybutan-2-yl)amino)-1H-purin-6(9H)-one is unique due to its specific combination of a purine base and a hydroxybutylamino group. This structure allows it to interact with a wide range of molecular targets, making it a versatile compound for various applications .

Eigenschaften

CAS-Nummer

85352-98-3

Molekularformel

C9H13N5O2

Molekulargewicht

223.23 g/mol

IUPAC-Name

2-(4-hydroxybutan-2-ylamino)-1,7-dihydropurin-6-one

InChI

InChI=1S/C9H13N5O2/c1-5(2-3-15)12-9-13-7-6(8(16)14-9)10-4-11-7/h4-5,15H,2-3H2,1H3,(H3,10,11,12,13,14,16)

InChI-Schlüssel

DWMZSEDWYFUWAE-UHFFFAOYSA-N

Kanonische SMILES

CC(CCO)NC1=NC2=C(C(=O)N1)NC=N2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.